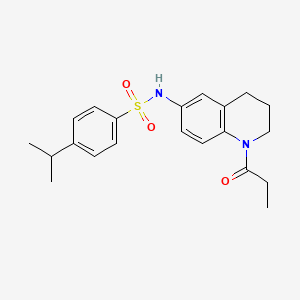

4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

The compound 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and an isopropyl group on the benzene sulfonamide moiety. For instance, structurally similar compounds exhibit molecular weights ranging from 344.43 to 423.32 g/mol, logP values near 3.39, and hydrogen-bonding capacities influenced by substituents (e.g., sulfonamide and carbonyl groups) .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-4-21(24)23-13-5-6-17-14-18(9-12-20(17)23)22-27(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOALCAPRQUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- CAS Number : 6335-39-3

- IUPAC Name : this compound

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a propanoyl group and a tetrahydroquinoline moiety.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific biological activity of this compound remains under investigation but draws parallels from studies on related compounds.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. A study on related benzene sulfonamide compounds demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is often attributed to the inhibition of dihydropteroate synthase in bacterial folate synthesis pathways .

Cardiovascular Effects

In a study evaluating the effects of different sulfonamide derivatives on cardiovascular parameters using isolated rat heart models, it was found that certain derivatives could significantly alter perfusion pressure and coronary resistance. Although specific data on our compound is limited, the structural similarities suggest potential cardiovascular activity through calcium channel modulation .

In Vitro Studies

A recent study investigated the interaction of similar sulfonamide compounds with calcium channels using computational docking methods. The findings indicated that these compounds could inhibit calcium influx, leading to decreased perfusion pressure in cardiac tissues. This suggests a potential mechanism for cardiovascular modulation by our compound .

Pharmacokinetic Studies

Pharmacokinetic evaluations using various computational models have suggested that sulfonamides like this compound exhibit favorable absorption and distribution characteristics. The ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate good permeability across biological membranes .

Data Tables

Comparison with Similar Compounds

Substituent Variations on the Benzene Sulfonamide Moiety

The benzene sulfonamide group is a critical pharmacophore in many bioactive molecules. Key analogs include:

| Compound Name | Substituent on Benzene Ring | Molecular Weight (g/mol) | logP | Key Features |

|---|---|---|---|---|

| Target Compound | 4-(propan-2-yl) | ~360 (estimated) | ~3.4 | Hydrophobic isopropyl group enhances lipophilicity and membrane permeability |

| 4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | 4-methoxy | 404.48 (analog) | ~2.8* | Methoxy group increases polarity, potentially improving aqueous solubility |

| 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | 4-bromo | 423.32 | ~3.8* | Bromine adds steric bulk and electronegativity, altering binding interactions |

Key Findings :

- The isopropyl group in the target compound likely enhances lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration if central nervous system activity is desired .

- Bromine substitution increases molecular weight and may improve binding affinity through halogen bonding, as seen in TRPA1 inhibitors like HC-030031 (IC₅₀: 4–10 μM) .

Modifications on the Tetrahydroquinoline Scaffold

The tetrahydroquinoline moiety is frequently modified to optimize pharmacokinetics. Notable comparisons include:

| Compound Name | Tetrahydroquinoline Substituent | Molecular Formula | Hydrogen Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 1-propanoyl | C₁₉H₂₃N₃O₃S (estimated) | 2 | ~65.7 |

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide | 2-oxo | C₁₈H₂₀N₂O₃S | 2 | 65.71 |

| (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide | 1-methyl-2-oxo (tetrahydroisoquinolinyl) | C₂₂H₂₅N₃O₂ | 3 | ~65* |

Key Findings :

- Tetrahydroisoquinoline derivatives (e.g., ) exhibit distinct binding profiles due to expanded aromatic systems, which may enhance target affinity but increase metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.